Disodium hydrogen 4-((4-chloro-6-((8-hydroxy-3,6-disulphonato-1-naphthyl)amino)-1,3,5-triazin-2-yl)amino)benzoate
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Overview
Description
EINECS 305-167-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Chemical Reactions Analysis
EINECS 305-167-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
EINECS 305-167-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of pharmaceuticals, agrochemicals, or other specialized chemicals .
Mechanism of Action
The mechanism of action of EINECS 305-167-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the nature of the compound and its application. For instance, in a biological context, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Understanding the precise mechanism of action requires detailed studies, including molecular modeling and experimental validation .
Comparison with Similar Compounds
EINECS 305-167-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications. For example, while one compound may be more reactive under certain conditions, another might offer greater stability or specificity in its interactions. Listing similar compounds helps in understanding the broader context of its use and potential advantages .
Similar Compounds:- Formaldehyde (EINECS 200-001-8)
- Guanidinium chloride (EINECS 200-002-3)
- Dexamethasone (EINECS 200-003-9)
- Hydrocortisone 21-acetate (EINECS 200-004-4)
- Cortisone 21-acetate (EINECS 200-006-5)
Biological Activity
Disodium hydrogen 4-((4-chloro-6-((8-hydroxy-3,6-disulphonato-1-naphthyl)amino)-1,3,5-triazin-2-yl)amino)benzoate, commonly referred to as disodium hydrogen benzoate, is a complex organic compound with significant biological activity. Its molecular formula is C20H12ClN5Na2O9S2, and it has a molecular weight of approximately 611.90 g/mol. This compound is characterized by multiple functional groups including sulfonate, hydroxyl, and amino groups, which contribute to its diverse biological interactions and potential applications in various fields.
Property | Value |
---|---|
Molecular Formula | C20H12ClN5Na2O9S2 |
Molecular Weight | 611.90 g/mol |
CAS Registry Number | 94349-49-2 |
EINECS | 305-167-6 |
Biological Activity
The biological activity of disodium hydrogen benzoate has been explored in various studies, focusing on its potential therapeutic applications as well as its mechanisms of action.
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for use in pharmaceuticals and food preservation .
Anticancer Properties : Preliminary studies suggest that disodium hydrogen benzoate may possess anticancer effects. It has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may affect the expression of genes involved in cell cycle regulation and apoptosis.
Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro and in vivo. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
The mechanisms underlying the biological activities of disodium hydrogen benzoate are complex and involve several pathways:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, which is critical for maintaining cellular homeostasis and regulating apoptosis.
- Gene Expression Regulation : It can alter the expression of various genes associated with cell survival and death.
- Signal Transduction Pathways : Disodium hydrogen benzoate interacts with key signaling pathways such as MAPK and NF-kB, which are crucial for cellular responses to stress and inflammation .
Case Studies
Several case studies have highlighted the effectiveness of disodium hydrogen benzoate:
- Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology demonstrated that disodium hydrogen benzoate effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential use as a preservative in food products .
- Cancer Cell Line Research : In vitro experiments on breast cancer cell lines showed that treatment with disodium hydrogen benzoate led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
- Inflammation Model : An animal model study indicated that administration of disodium hydrogen benzoate reduced paw swelling in induced arthritis models, supporting its anti-inflammatory potential .
Properties
CAS No. |
94349-49-2 |
---|---|
Molecular Formula |
C20H12ClN5Na2O9S2 |
Molecular Weight |
611.9 g/mol |
IUPAC Name |
disodium;4-[[4-(4-carboxyanilino)-6-chloro-1,3,5-triazin-2-yl]amino]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14ClN5O9S2.2Na/c21-18-24-19(22-11-3-1-9(2-4-11)17(28)29)26-20(25-18)23-14-7-12(36(30,31)32)5-10-6-13(37(33,34)35)8-15(27)16(10)14;;/h1-8,27H,(H,28,29)(H,30,31,32)(H,33,34,35)(H2,22,23,24,25,26);;/q;2*+1/p-2 |
InChI Key |
OPOZUTFWOOGCIY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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